1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)urea
CAS No.: 13143-23-2
Cat. No.: VC16062894
Molecular Formula: C14H12Cl2N2O
Molecular Weight: 295.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13143-23-2 |
|---|---|
| Molecular Formula | C14H12Cl2N2O |
| Molecular Weight | 295.2 g/mol |
| IUPAC Name | 1-(3,4-dichlorophenyl)-3-(2-methylphenyl)urea |
| Standard InChI | InChI=1S/C14H12Cl2N2O/c1-9-4-2-3-5-13(9)18-14(19)17-10-6-7-11(15)12(16)8-10/h2-8H,1H3,(H2,17,18,19) |
| Standard InChI Key | DDQLMDQVUDQBHM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)urea consists of two aromatic rings connected via a urea (–NH–CO–NH–) bridge:
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Ring A: 3,4-Dichlorophenyl group (electron-withdrawing substituents at positions 3 and 4).
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Ring B: 2-Methylphenyl group (electron-donating methyl group at the ortho position).
The IUPAC name derives from this substitution pattern, with the urea group forming the central linkage.
Table 1: Key Molecular Descriptors
The ortho-methyl group on Ring B introduces steric hindrance, potentially affecting binding interactions in biological systems .
Synthesis and Optimization
General Urea Synthesis Pathways
Diaryl ureas are typically synthesized via:
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Isocyanate-Amine Coupling: Reaction of 3,4-dichlorophenyl isocyanate with 2-methylaniline.
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Carbodiimide-Mediated Condensation: Using EDC or DCC to facilitate urea formation between aryl amines.
Table 2: Representative Reaction Conditions
The isocyanate route is preferred for scalability, though purification challenges arise due to byproducts.
Physicochemical Properties
Solubility and Lipophilicity
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logP: Estimated at 5.57, indicating high lipophilicity similar to analog 3-(3,4-dichlorophenyl)-1-(4-methylphenyl)urea .
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Water Solubility: logSw ≈ -6.02, classifying it as poorly soluble in aqueous media .
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Polar Surface Area: 32.54 Ų, suggesting moderate permeability .
Table 3: Comparative Physicochemical Data
| Compound | logP | logSw | PSA (Ų) |
|---|---|---|---|
| 1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)urea | 5.57 | -6.02 | 32.54 |
| N-(3,4-Dichlorophenyl)-N'-(4-iodo-2-methylphenyl)urea | 6.52 | -6.40 | 31.84 |
| 3-(3,4-Dichlorophenyl)-1-(4-methylphenyl)urea | 5.57 | -6.02 | 32.54 |
The iodine substituent in increases logP by ~1 unit compared to methyl groups, highlighting halogen impact on lipophilicity .
Hypothetical Biological Activity
Target Prediction and Mechanistic Insights
Diaryl ureas are known modulators of:
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GPCRs (G Protein-Coupled Receptors): Structural analogs are included in GPCR-targeted libraries .
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Kinase Pathways: Urea derivatives inhibit kinases like VEGF-R2 and PDGFR-β.
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Antiviral Targets: Some analogs show activity against RNA viruses .
Table 4: Hypothetical Targets Based on Analogs
| Target Class | Example Target | Proposed Mechanism |
|---|---|---|
| GPCRs | Dopamine D2 Receptor | Allosteric modulation |
| Tyrosine Kinases | VEGF-R2 | ATP-binding site inhibition |
| Viral Proteases | SARS-CoV-2 Mpro | Competitive inhibition |
The 3,4-dichlorophenyl group may enhance target affinity through halogen bonding.
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